イソアランtolactone

概要

説明

科学的研究の応用

イソヘレニンは、幅広い科学研究に応用されています。

作用機序

イソヘレニンは、炎症反応の調節に関与する転写因子である核因子κBの活性化を阻害することによって、その効果を発揮します . イソヘレニンは、阻害因子κBαの分解を阻害し、それによって核因子κBの核への移行とそれに続く遺伝子転写を阻害します . このメカニズムは、炎症性サイトカインとメディエーターの産生を減少させる上で重要です .

類似の化合物:

アラントジラクトン: イヌラ・ヘレニウム由来の別のセスキテルペンラクトンであり、類似の抗炎症作用を持っています.

イソアラントジラクトン: イソヘレニンの構造異性体であり、同等の生物学的活性を持っています.

5α-エポキシアラントジラクトン: アラントジラクトンの酸化誘導体であり、抗炎症作用が増強されています.

イソヘレニンの独自性: イソヘレニンは、FynやSrcなどの他のキナーゼに影響を与えることなく、核因子κB活性化を非常に特異的に阻害することによって、ユニークです . この特異性により、イソヘレニンは、炎症性疾患の研究と治療において貴重な化合物となっています .

生化学分析

Biochemical Properties

IAL interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .

Cellular Effects

IAL influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown anti-inflammatory effects and can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury, and antitumor .

Molecular Mechanism

IAL exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The receptor mediated by its pharmacological action has not been studied .

Temporal Effects in Laboratory Settings

The effects of IAL change over time in laboratory settings .

Dosage Effects in Animal Models

IAL exerts different pharmacological effects with different mechanisms of action at different doses . It may be a potential drug candidate to treat inflammatory diseases, neurodegenerative diseases, and cancer, with medicinal value .

Metabolic Pathways

The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .

準備方法

合成経路と反応条件: イソヘレニンは、イヌラ・ヘレニウム根の抽出、それに続くクロマトグラフィー分離によって合成することができます . 抽出プロセスには通常、メタノールを溶媒として使用し、その後、高速液体クロマトグラフィーを使用して化合物を精製します .

工業生産方法: イソヘレニンの工業生産には、イヌラ・ヘレニウム根からの大規模抽出が含まれます。根は乾燥、粉砕され、メタノールまたはエタノールを用いた溶媒抽出にかけられます。 次に、抽出物を濃縮し、クロマトグラフィー技術を使用して純粋な形でイソヘレニンを得ます .

化学反応の分析

反応の種類: イソヘレニンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

酸化: エポキシドとヒドロキシル化誘導体.

還元: ジヒドロイソヘレニン.

置換: アミノおよびチオ誘導体.

類似化合物との比較

Alantolactone: Another sesquiterpene lactone from Inula helenium with similar anti-inflammatory properties.

Isoalantolactone: A structural isomer of isohelenin with comparable biological activities.

5α-Epoxyalantolactone: An oxidized derivative of alantolactone with enhanced anti-inflammatory effects.

Uniqueness of Isohelenin: Isohelenin is unique due to its highly specific inhibition of nuclear factor kappa B activation without affecting other kinases such as Fyn and Src . This specificity makes it a valuable compound in the study and treatment of inflammatory diseases .

特性

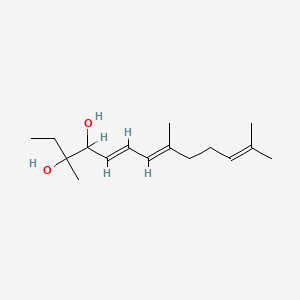

IUPAC Name |

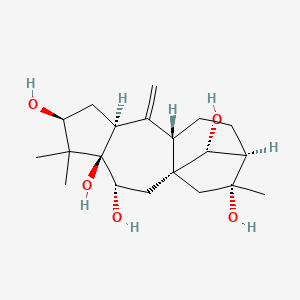

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUANYCQTOGILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874697 | |

| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-17-7 | |

| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 °C | |

| Record name | Isoalantolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

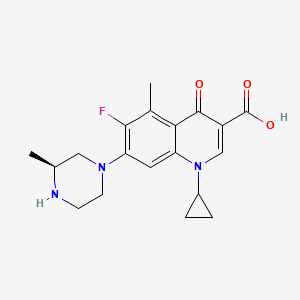

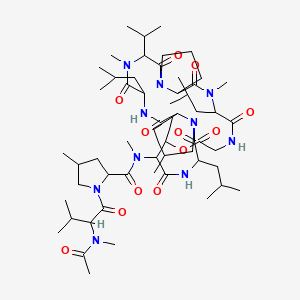

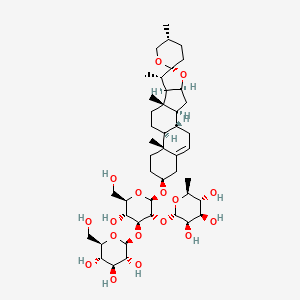

![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)

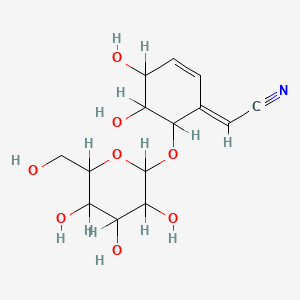

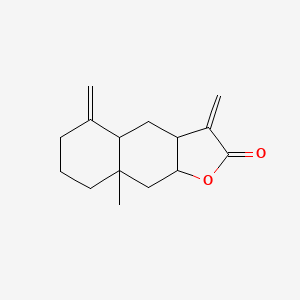

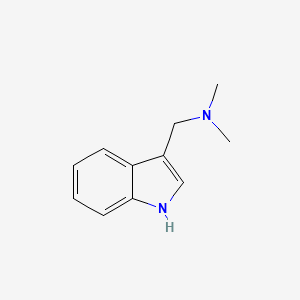

![(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1672136.png)

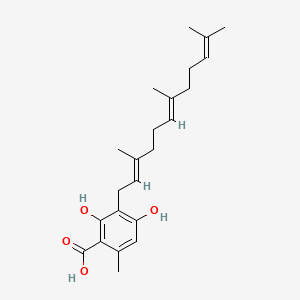

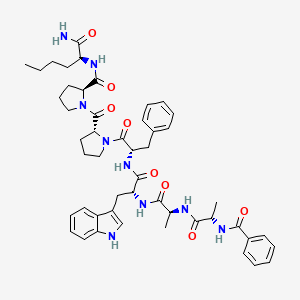

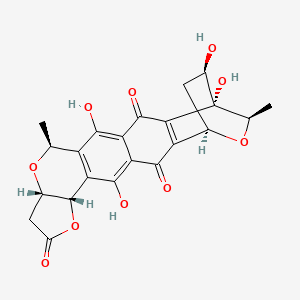

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)